![molecular formula C22H32ClNO3 B563035 Oxybutynin-d11 Chloride CAS No. 1185151-95-4](/img/structure/B563035.png)
Oxybutynin-d11 Chloride
Übersicht
Beschreibung
Oxybutynin-d11 Chloride is a deuterated form of Oxybutynin Chloride, a potent inhibitor of voltage-gated potassium channels. This compound is primarily used in research settings to study ion channels, pharmacology, protein interactions, and cell biology . The deuterium labeling in this compound allows for more precise analytical studies, particularly in mass spectrometry.
Wirkmechanismus
Target of Action
Oxybutynin-d11 Chloride, a deuterium labeled form of Oxybutynin Chloride , is primarily targeted towards the muscarinic acetylcholine receptors (mAChRs) . It has a ten times greater affinity for M3 versus M2 receptors and has also been shown to have slightly higher affinity for M1 muscarinic receptors than for M2 receptors . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .
Mode of Action
This compound acts as an antagonist of acetylcholine at postganglionic muscarinic receptors . By inhibiting these receptors, it reduces the activity of the detrusor muscle, thereby relaxing the bladder and preventing the urge to void .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By blocking the muscarinic acetylcholine receptors, it prevents the involuntary bladder contractions and/or urgency caused by the action of acetylcholine on these receptors .
Pharmacokinetics
Oxybutynin is rapidly absorbed, with peak concentrations reached within about 1 hour of administration . The bioavailability of oxybutynin is about 6%, and the plasma concentration of the active metabolite, N-desethyloxybutynin, is similar . The elimination half-life of oxybutynin is approximately 8.5 hours .
Result of Action
The primary result of this compound’s action is the relaxation of the bladder . This leads to a reduction in urinary symptoms such as nocturia, urgency, and frequency, thereby improving the quality of life for patients affected by overactive bladder syndrome (OAB) .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. The risk or severity of adverse effects can be increased when Oxybutynin is combined with certain other medications . Furthermore, the patient’s physiological state, such as the presence of a neurological condition, can also influence the compound’s action .
Biochemische Analyse
Biochemical Properties
Oxybutynin-d11 Chloride plays a significant role in biochemical reactions by inhibiting vascular potassium channels in a concentration-dependent manner. The compound interacts with muscarinic acetylcholine receptors and potassium channels, inhibiting their activity. This inhibition is crucial in reducing bladder smooth muscle contractions, thereby alleviating symptoms of overactive bladder .
Cellular Effects
This compound affects various cell types, particularly smooth muscle cells in the bladder. It inhibits cell proliferation and suppresses gene expression in these cells. The compound influences cell signaling pathways by blocking muscarinic acetylcholine receptors, leading to reduced intracellular calcium levels and decreased muscle contractions. Additionally, this compound affects cellular metabolism by altering the activity of enzymes involved in muscle contraction .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, leading to the inhibition of these receptors. This binding prevents the activation of downstream signaling pathways that would typically result in muscle contraction. Furthermore, this compound inhibits voltage-dependent potassium channels, reducing the excitability of smooth muscle cells. These actions collectively contribute to the compound’s therapeutic effects in managing overactive bladder .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that this compound maintains its inhibitory effects on smooth muscle cells over extended periods. Prolonged exposure may lead to adaptive changes in cellular function, such as upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces bladder contractions without significant adverse effects. At higher doses, this compound can cause toxic effects, including severe inhibition of muscarinic acetylcholine receptors and potassium channels, leading to adverse cardiovascular and gastrointestinal effects .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes dealkylation to form N-desethyloxybutynin. This metabolite retains some pharmacological activity and contributes to the overall effects of the compound. The metabolic pathways involve enzymes such as cytochrome P450, which facilitate the biotransformation of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes. This compound tends to accumulate in tissues with high muscarinic acetylcholine receptor density, such as the bladder .
Subcellular Localization
This compound localizes primarily in the cytoplasm and cell membrane, where it exerts its inhibitory effects on muscarinic acetylcholine receptors and potassium channels. The compound’s activity is influenced by its subcellular localization, with higher concentrations at the cell membrane leading to more effective inhibition of receptor-mediated signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Oxybutynin-d11 Chloride involves the incorporation of deuterium atoms into the Oxybutynin Chloride molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of deuterated precursors, followed by their incorporation into the Oxybutynin structure under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets stringent research standards. The production involves multiple steps, including deuterium exchange reactions, purification, and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Oxybutynin-d11 Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
The introduction of deuterium in oxybutynin-d11 chloride leads to altered pharmacokinetics compared to its non-deuterated counterpart. Studies suggest that deuteration can enhance the half-life of drugs by reducing metabolic clearance rates . This property is particularly beneficial in maintaining therapeutic levels over extended periods, potentially improving patient compliance.
Clinical Applications
1. Overactive Bladder Treatment
this compound is primarily studied for its effectiveness in treating overactive bladder syndrome (OAB). Clinical trials have demonstrated significant improvements in urinary frequency and urgency among patients receiving oxybutynin therapy . The extended-release formulation has been shown to enhance quality of life metrics significantly.
2. Neurological Disorders
Research indicates potential applications for this compound in managing neurological disorders characterized by involuntary muscle contractions, such as Parkinson's disease. The drug's anticholinergic properties may help mitigate symptoms related to hyperactivity in the nervous system .
Case Studies
Several case studies have documented the efficacy and safety profiles of this compound:
- Long-term Efficacy in OAB : A multicenter study involving 1,067 participants showed that extended-release oxybutynin significantly improved quality of life and reduced episodes of incontinence over a 12-month period. Discontinuation rates were primarily due to side effects like dry mouth .
- Safety Profile : In a cohort study focusing on older adults, this compound was well-tolerated with minimal adverse effects compared to traditional formulations. Participants reported fewer instances of dry mouth and constipation, common side effects associated with anticholinergic medications .
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound analogs. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the molecule can enhance receptor selectivity and reduce side effects:
Compound Name | Modification | Biological Activity |
---|---|---|
Oxybutynin-d11 | Deuteration at 11th position | Increased metabolic stability |
Oxybutynin | Standard formulation | Higher incidence of side effects |
Vergleich Mit ähnlichen Verbindungen
Oxybutynin Chloride: The non-deuterated form of Oxybutynin-d11 Chloride, widely used in the treatment of overactive bladder.
Tolterodine: Another antimuscarinic agent used to treat overactive bladder, with a similar mechanism of action.
Solifenacin: A selective M3 receptor antagonist used for the same indications.
Uniqueness: this compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise analytical studies. This makes it particularly valuable in research settings where accurate quantification and analysis are critical.
Biologische Aktivität
Oxybutynin-d11 chloride is a deuterated form of oxybutynin, a well-known anticholinergic agent primarily used to treat overactive bladder (OAB). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and clinical implications based on diverse research findings.
Oxybutynin acts primarily as an antagonist of muscarinic acetylcholine receptors, particularly the M3 subtype, which are prevalent in bladder smooth muscle. By inhibiting these receptors, oxybutynin reduces involuntary contractions of the bladder, increases bladder capacity, and decreases the urgency and frequency of urination. The biological activity of this compound is expected to mirror that of its non-deuterated counterpart due to similar mechanisms of action but may exhibit altered pharmacokinetics due to the presence of deuterium.
Pharmacological Effects
1. Inhibition of Smooth Muscle Proliferation:
Research has shown that oxybutynin chloride inhibits bladder smooth muscle cell proliferation induced by serum and mechanical stretch. A study demonstrated that treatment with oxybutynin resulted in a 40% reduction in DNA synthesis in response to mechanical stretch, indicating its potential role in preventing hypertrophic changes in the bladder .
2. Antispasmodic Effects:
Oxybutynin chloride exerts a direct antispasmodic effect on smooth muscle, which contributes to its therapeutic efficacy in managing OAB. It has been reported to diminish the frequency of uninhibited contractions and delay the initial desire to void .
3. Quality of Life Improvement:
Long-term studies have indicated that extended-release formulations of oxybutynin significantly improve quality of life for individuals suffering from OAB. In a multicenter study involving 1,067 participants, significant improvements were noted in quality-of-life measures over a 12-month period .
Case Studies and Clinical Findings
Case Study: Crystalline Change from Salt to Free Base
A recent case study highlighted the transition from oxybutynin hydrochloride to its free base form. This change was associated with reduced side effects and improved drug delivery efficiency. The study emphasized that this formulation change not only enhanced patient compliance but also minimized adverse reactions such as dry mouth, a common side effect associated with traditional formulations .
Clinical Efficacy in Pediatric Populations:
Oxybutynin has also been evaluated for safety and efficacy in pediatric populations with neurogenic bladder conditions. Findings suggest that oxybutynin is both safe and effective for treating such conditions, with tolerability profiles comparable to those seen in adult populations .
Comparative Analysis of Formulations
The following table summarizes key pharmacokinetic parameters and tolerability profiles across different formulations of oxybutynin:
Formulation | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Common Side Effects |
---|---|---|---|---|
Immediate Release | 6.1 ± 3.2 | 1.0 | 2 | Dry mouth, constipation |
Extended Release | 10.1 ± 7.5 | 1.0 | 2 | Reduced dry mouth |
Transdermal System | Varies | 48 | 62-84 | Least dry mouth |
This comparative analysis indicates that while all formulations are effective, the transdermal system offers improved tolerability due to lower peak concentrations and sustained release profiles.
Eigenschaften
IUPAC Name |
4-(diethylamino)but-2-ynyl 2-hydroxy-2-phenyl-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/i6D2,9D2,10D2,15D2,16D2,20D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJYDAEGSIQPZ-JPELPYLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(C2=CC=CC=C2)(C(=O)OCC#CCN(CC)CC)O)([2H])[2H])([2H])[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.